6-Bromo-3-(2-methoxyethoxy)quinoline
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Overview
Description
6-Bromo-3-(2-methoxyethoxy)quinoline is a quinoline derivative with the molecular formula C12H12BrNO2 and a molecular weight of 282.13 . Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents .
Preparation Methods
The synthesis of 6-Bromo-3-(2-methoxyethoxy)quinoline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .
Chemical Reactions Analysis
6-Bromo-3-(2-methoxyethoxy)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a common reaction for forming carbon–carbon bonds with this compound.
Common reagents used in these reactions include palladium catalysts, boron reagents, and sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-3-(2-methoxyethoxy)quinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-methoxyethoxy)quinoline involves its interaction with molecular targets and pathways in biological systems. Quinoline derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities . The specific molecular targets and pathways depend on the particular derivative and its functional groups.
Comparison with Similar Compounds
6-Bromo-3-(2-methoxyethoxy)quinoline can be compared with other similar quinoline derivatives, such as:
- 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester
- 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
These compounds share the quinoline core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
CAS No. |
1197377-87-9 |
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Molecular Formula |
C12H12BrNO2 |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
6-bromo-3-(2-methoxyethoxy)quinoline |
InChI |
InChI=1S/C12H12BrNO2/c1-15-4-5-16-11-7-9-6-10(13)2-3-12(9)14-8-11/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
CXFYBIOKLKPJEK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CN=C2C=CC(=CC2=C1)Br |
Origin of Product |
United States |
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